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Compound of Interest

Compound Name: Renitek

Cat. No.: B1234160

Generic Enalapril vs. Renitek: A Bioequivalence
Comparison Guide

This guide provides a detailed comparison of the bioequivalence between generic formulations
of enalapril maleate and the brand-name product, Renitek®. Enalapril is an angiotensin-
converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.
It functions as a prodrug, which is hydrolyzed in the body to its active metabolite, enalaprilat.
Bioequivalence studies are essential to ensure that generic versions of a drug deliver the same
amount of active ingredient to the bloodstream over the same period as the brand-name
counterpart, thus ensuring comparable therapeutic efficacy and safety.

Quantitative Analysis of Pharmacokinetic
Parameters

Bioequivalence is determined by comparing key pharmacokinetic (PK) parameters after
administration of the test (generic) and reference (brand-name) products to healthy volunteers.
The most critical parameters are the area under the plasma concentration-time curve (AUC),
which represents the total drug exposure, and the maximum plasma concentration (Cmax),
which indicates the rate of drug absorption. For enalapril, these parameters are measured for
both the parent drug, enalapril, and its active metabolite, enalaprilat.

Multiple studies have concluded that generic enalapril formulations are bioequivalent to
Renitek®.[1][2][3] This is established when the 90% confidence intervals (Cl) for the ratio of
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the geometric means (test/reference) for AUC and Cmax fall within the standard acceptance
range of 80% to 125%.[4]

The following table summarizes the results from representative bioequivalence studies.
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90%
Test Reference Confidence
Study PK . .
Analyte Formulation (Renitek®) Interval
Reference Parameter
(Mean + SD) (Mean *SD) (Test/Refere
nce Ratio)
Najib N, et al. ] Cmax 123.99 + 121.28 + 97.11% -
Enalapril
(2003)[1] (ng/mL) 46.94 44.50 114.31%
AUCO-t 229.47 * 218.87 99.43% -
(ng-h/mL) 70.19 61.26 110.25%
AUCO0-c0 239.38 + 230.63 = 98.63% -
(ng-h/mL) 71.30 62.48 108.95%
] Cmax 94.63% -
Enalaprilat 5441 +13.91 53.87 +15.02
(ng/mL) 107.59%
AUCO-t 496.01 + 489.17 + 98.43% -
(ng-h/mL) 103.54 104.93 104.25%
AUCO0-c0 572.63 = 569.87 + 97.97% -
(ng-h/mL) 110.82 117.29 103.65%
S.A. Romero
_ Cmax 118.58 + 134.63 £ 82.26% -
et al. (2004) Enalapril
) (ng/mL) 52.38 56.28 101.58%
AUCO-c0 287.15 + 300.70 = 87.42% -
(ng-h/mL) 87.20 82.35 101.49%
] Cmax 83.56% -
Enalaprilat 70.02+31.90 73.60 +30.31
(ng/mL) 103.46%
AUCO-o0 682.02 = 708.41 89.20% -
(ng-h/mL) 224.70 213.60 103.91%
Niopas I, et ] Cmax 91.0% -
Enalaprilat 62.4 £ 20.3 59.9 + 20.2
al. (2003)[2] (ng/mL) 123.4%
AUCO-t 88.7% -
522.0+£147.2 510.6 +141.5
(ng-h/mL) 118.9%
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/9070296_Bioequivalence_evaluation_of_two_brands_of_enalapril_20_mg_tablets_Narapril_and_Renitec_in_healthy_human_volunteers
https://scispace.com/pdf/bioequivalence-study-of-two-formulations-of-enalapril-at-a-qpc7tyjp86.pdf
https://pubmed.ncbi.nlm.nih.gov/12776814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

AUCO0-c0 88.0% -
586.8 +161.4 579.9+155.6
(ng-h/mL) 117.6%

Experimental Protocols

The validation of bioequivalence relies on standardized and rigorous experimental designs. The
protocols described in the cited studies generally adhere to the following structure.

Study Design

Bioequivalence studies for enalapril are typically conducted as single-dose, randomized, two-
period, two-sequence, open-label, crossover trials.[2][3][4]

o Single-Dose: Volunteers receive a single dose of the test or reference drug.[6]

o Randomized Crossover: Each subject receives both the test and reference formulations on
separate occasions, with the order of administration being random. This design allows each
subject to act as their own control, reducing variability.

o Washout Period: The two treatment periods are separated by a washout period of at least
one week to ensure the complete elimination of the drug from the body before the next
administration.[5]

Study Population

The studies are conducted in a cohort of healthy adult volunteers, typically between 18 and 45
years of age.[5] The number of subjects usually ranges from 14 to 24 or more to provide
sufficient statistical power.[1][4] All participants undergo a thorough medical screening to
ensure they meet the inclusion criteria and have no contraindications.

Drug Administration and Sample Collection

o Fasting Conditions: Volunteers typically fast overnight for at least 10 hours before receiving
the drug and for several hours post-dose to avoid any food-drug interactions.[5][7]

e Dosing: A single oral dose of enalapril (e.g., 20 mg) is administered with a standardized
volume of water.[3][7]
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e Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at
predetermined time points. Sampling typically starts before dosing (0 hours) and continues
for up to 36 or 48 hours post-dose.[2] A sufficient number of samples are taken to accurately
define the plasma concentration-time profile, particularly around the expected Tmax for both
enalapril and enalaprilat.[6]

Bioanalytical Method

The concentrations of enalapril and its active metabolite, enalaprilat, in plasma samples are
determined using a validated, sensitive, and specific bioanalytical method. The most common
technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] This
method offers high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ)
around 0.50 ng/mL or 1 ng/mL for both analytes.[5][7] The method is validated for linearity,
accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

Pharmacokinetic and Statistical Analysis

o Pharmacokinetic Parameters: From the plasma concentration-time data for each subject, the
following PK parameters are calculated using non-compartmental methods: Cmax, Tmax
(time to reach Cmax), AUCO-t (area under the curve from time zero to the last measurable
concentration), and AUCO-c (area under the curve extrapolated to infinity).[6]

o Statistical Analysis: The primary parameters for bioequivalence assessment, AUC and
Cmax, are log-transformed before statistical analysis. An analysis of variance (ANOVA) is
performed to assess the effects of formulation, period, and sequence.[1] The 90%
confidence intervals for the ratio of the geometric means of the test and reference products
are calculated. For the two products to be considered bioequivalent, these confidence
intervals must lie within the 80% to 125% range.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow of a crossover bioequivalence study for
enalapril.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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